1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one
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Overview
Description
Preparation Methods
The synthesis of UR-12670 involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. The synthetic route typically includes:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidyl group: The piperidyl group is introduced via nucleophilic substitution reactions.
Attachment of the diphenylpropanoyl group: This step involves acylation reactions using diphenylpropanoyl chloride under controlled conditions.
Industrial production methods for UR-12670 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
UR-12670 undergoes various chemical reactions, including:
Oxidation: UR-12670 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UR-12670 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Biology: Investigated for its role in modulating platelet-activating factor receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like chronic nephropathy, renal ischemia-reperfusion injury, and other inflammatory diseases
Mechanism of Action
UR-12670 exerts its effects by selectively antagonizing the platelet-activating factor receptor. This receptor is involved in various cellular processes, including inflammation, thrombosis, and immune responses. By blocking the receptor, UR-12670 inhibits the downstream signaling pathways activated by platelet-activating factor, leading to reduced inflammation and protection against tissue damage .
Comparison with Similar Compounds
UR-12670 is unique in its high selectivity and potency as a platelet-activating factor receptor antagonist. Similar compounds include:
BB-882: Another platelet-activating factor receptor antagonist with similar biological activity.
UR-12746S: A related compound with anti-inflammatory properties.
Compared to these compounds, UR-12670 has shown superior efficacy in preclinical studies, particularly in models of renal ischemia-reperfusion injury and chronic nephropathy .
Properties
Molecular Formula |
C28H30N4O |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C28H30N4O/c1-21-30-26-19-29-15-12-27(26)32(21)20-22-13-16-31(17-14-22)28(33)18-25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-12,15,19,22,25H,13-14,16-18,20H2,1H3 |
InChI Key |
HXCOKIFMWJDWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)C=CN=C2 |
Synonyms |
1-((1-(3,3-diphenylpropanoyl)-4-piperidyl)methyl)-1H-2-methylimidazo(4,5-c)pyridine UR 12670 UR-12670 |
Origin of Product |
United States |
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